molecular formula C18H16N4 B2948717 2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile CAS No. 866157-66-6

2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile

Cat. No.: B2948717
CAS No.: 866157-66-6
M. Wt: 288.354
InChI Key: GMOUBHFYHUKCFO-UHFFFAOYSA-N
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Description

2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile is a complex organic compound that features both an imidazole and a toluidine moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the toluidine group is a derivative of toluene with an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of an amido-nitrile precursor in the presence of a nickel catalyst.

    Attachment of the toluidine group: This step involves the reaction of the imidazole derivative with a toluidine compound under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The nitro group in toluidine can be reduced to an amino group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the amino group in the toluidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Amino derivatives of toluidine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in treating various diseases, including infections and cancer.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile is largely dependent on its interaction with biological targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The toluidine moiety can also interact with various biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A simpler compound with a similar imidazole ring structure.

    Toluidine: A simpler compound with a similar toluidine moiety.

    2-(4-(1H-imidazol-1-yl)phenyl)acetonitrile: A compound with a similar structure but lacking the toluidine group.

Uniqueness

2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile is unique due to the combination of both imidazole and toluidine moieties in a single molecule

Properties

IUPAC Name

2-(4-imidazol-1-ylphenyl)-2-(3-methylanilino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-14-3-2-4-16(11-14)21-18(12-19)15-5-7-17(8-6-15)22-10-9-20-13-22/h2-11,13,18,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOUBHFYHUKCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(C#N)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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